molecular formula C15H22 B15183097 Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)- CAS No. 73003-42-6

Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-

Cat. No.: B15183097
CAS No.: 73003-42-6
M. Wt: 202.33 g/mol
InChI Key: HHJRENBOSYLJGG-KHMAMNHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, is a hydrocarbon isomer of naphthalene. It is composed of fused 5- and 7-membered ring systems and is known for its vibrant blue color. Unlike naphthalene, azulene is a non-alternant hydrocarbon, possessing unique electronic properties that result in its distinct color and fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, involves several steps. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting intermediate is then subjected to further cyclization reactions to form the azulene structure.

Industrial Production Methods

Industrial production of azulene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of these compounds. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azulene, 1,2,3,4,5,6,7,8(or 1,2,3,5,6,7,8,8a)-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of azulene often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of azulene can lead to the formation of azulenequinones, while reduction can yield dihydroazulene derivatives .

Scientific Research Applications

Azulene and its derivatives have a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes due to its unique fluorescence properties.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and sensors

Mechanism of Action

The mechanism by which azulene exerts its effects is primarily related to its electronic properties. The compound’s unique structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azulene’s uniqueness lies in its non-alternant hydrocarbon structure, which results in distinct electronic properties and vibrant blue color. This makes it particularly valuable in applications requiring specific fluorescence characteristics .

Properties

CAS No.

73003-42-6

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

(1S,3aR,4R,7S,8aS)-1,4-dimethyl-7-prop-1-en-2-yl-1,3a,4,7,8,8a-hexahydroazulene

InChI

InChI=1S/C15H22/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-8,11-15H,1,9H2,2-4H3/t11-,12+,13-,14-,15+/m1/s1

InChI Key

HHJRENBOSYLJGG-KHMAMNHCSA-N

Isomeric SMILES

C[C@H]1C=C[C@H]2[C@H]1C[C@@H](C=C[C@H]2C)C(=C)C

Canonical SMILES

CC1C=CC2C1CC(C=CC2C)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.